molecular formula C7H8N2O2 B1439338 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 933752-21-7

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Cat. No.: B1439338
CAS No.: 933752-21-7
M. Wt: 152.15 g/mol
InChI Key: LQRAJZOJRAQCMZ-UHFFFAOYSA-N
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Description

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Scaffold Importance

Recent Advances in Heterocyclic Compounds : Pyrazole derivatives, including structures related to "2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde," serve as crucial scaffolds in medicinal chemistry. They play a significant role in the development of pharmaceuticals and drug-candidate molecules due to their heterocyclic nature, which is a common feature among naturally occurring compounds (H. Kiyani, 2018).

Synthetic Strategies and Biological Activities

Synthetic Strategies for Pyrazoline Derivatives : The exploration of synthetic strategies for pyrazoline derivatives, a class related to the query compound, underscores their potential in developing new anticancer agents. Such research highlights the dynamic applications and electronic properties that make pyrazoline derivatives appealing for pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).

Organocatalytic Approaches in Synthesis

Organocatalysts in Heterocyclic Synthesis : The use of organocatalysts in the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, reflects a significant area of interest. This research application involves developing green chemistry principles, such as using water and ethanol as solvents, to synthesize valuable heterocyclic compounds efficiently (H. Kiyani, 2018).

Biological and Pharmacological Applications

Bioactive Properties of Pyrazoline Derivatives : Pyrazoline derivatives, closely related to the compound , have been identified for their significant biological effects, including anticancer activity. This highlights the potential for these compounds to be explored further in the context of therapeutic applications (Pushkar Kumar Ray et al., 2022).

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRAJZOJRAQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Reactant of Route 2
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Reactant of Route 3
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2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Reactant of Route 4
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Reactant of Route 5
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Reactant of Route 6
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

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